molecular formula C10H11BrO3 B15328498 Methyl 2-(3-bromo-5-methoxyphenyl)acetate CAS No. 1261476-25-8

Methyl 2-(3-bromo-5-methoxyphenyl)acetate

Cat. No.: B15328498
CAS No.: 1261476-25-8
M. Wt: 259.10 g/mol
InChI Key: PUTVJWMONODWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-bromo-5-methoxyphenyl)acetate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromine atom at the 3-position and a methoxy group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-bromo-5-methoxyphenyl)acetate can be synthesized through several methods. One common method involves the bromination of methyl 2-(3-methoxyphenyl)acetate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-5-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., ethanol, dichloromethane).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Methyl 2-(3-bromo-5-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, which are studied for their potential therapeutic effects.

    Medicine: Researchers investigate its derivatives for potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(3-bromo-5-methoxyphenyl)acetate depends on its specific application and the target molecule

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: Some derivatives may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Methyl 2-(3-bromo-5-methoxyphenyl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(3-methoxyphenyl)acetate: Lacks the bromine atom, leading to different reactivity and applications.

    Methyl 2-(3-bromo-2-methoxyphenyl)acetate: The position of the methoxy group is different, which can affect the compound’s chemical properties and reactivity.

    (4-methoxyphenyl)methyl 2-bromoacetate: The methoxy group is on the para position, leading to different steric and electronic effects.

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity .

Properties

CAS No.

1261476-25-8

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

methyl 2-(3-bromo-5-methoxyphenyl)acetate

InChI

InChI=1S/C10H11BrO3/c1-13-9-4-7(3-8(11)6-9)5-10(12)14-2/h3-4,6H,5H2,1-2H3

InChI Key

PUTVJWMONODWDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CC(=O)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.